molecular formula C34H66O4S2 B570822 17,17'-Disulfanediyldiheptadecanoic acid CAS No. 112122-99-3

17,17'-Disulfanediyldiheptadecanoic acid

Cat. No.: B570822
CAS No.: 112122-99-3
M. Wt: 603.018
InChI Key: XPHZNCZEWTXFON-UHFFFAOYSA-N
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Description

17,17’-Disulfanediyldiheptadecanoic acid is a unique compound characterized by the presence of two heptadecanoic acid chains linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,17’-Disulfanediyldiheptadecanoic acid typically involves the formation of a disulfide bond between two heptadecanoic acid molecules. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the product.

Industrial Production Methods: Industrial production of 17,17’-Disulfanediyldiheptadecanoic acid may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 17,17’-Disulfanediyldiheptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

17,17’-Disulfanediyldiheptadecanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study disulfide bond formation and cleavage.

    Biology: Investigated for its role in cellular redox processes and as a potential antioxidant.

    Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress.

    Industry: Utilized in the synthesis of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 17,17’-Disulfanediyldiheptadecanoic acid involves its ability to undergo redox reactions, which can modulate cellular redox states. The disulfide bond can be cleaved to release thiol groups, which can interact with various molecular targets and pathways involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

    Heptadecanoic Acid: A saturated fatty acid with a single heptadecanoic acid chain.

    Dithiothreitol: A reducing agent with two thiol groups.

    Disulfiram: A compound with two disulfide bonds used in the treatment of alcoholism.

Comparison:

    Uniqueness: 17,17’-Disulfanediyldiheptadecanoic acid is unique due to its specific structure with two heptadecanoic acid chains linked by a disulfide bond, which imparts distinct redox properties.

    Applications: While heptadecanoic acid is primarily used in metabolic studies, 17,17’-Disulfanediyldiheptadecanoic acid has broader applications in redox biology and material science.

Properties

IUPAC Name

17-(16-carboxyhexadecyldisulfanyl)heptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4S2/c35-33(36)29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-39-40-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34(37)38/h1-32H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHZNCZEWTXFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCSSCCCCCCCCCCCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721251
Record name 17,17'-Disulfanediyldiheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112122-99-3
Record name 17,17'-Disulfanediyldiheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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